2-{[(2-chlorophenyl)methyl]sulfanyl}-5-methyl-7-phenyl-3-propyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one
Description
This compound belongs to the pyrrolo[3,2-d]pyrimidin-4-one class, characterized by a fused bicyclic core with a pyrrole ring attached to a pyrimidinone moiety. Its structure includes a 2-chlorophenylmethylsulfanyl group at position 2, a methyl group at position 5, a phenyl group at position 7, and a propyl chain at position 2.
Properties
IUPAC Name |
2-[(2-chlorophenyl)methylsulfanyl]-5-methyl-7-phenyl-3-propylpyrrolo[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22ClN3OS/c1-3-13-27-22(28)21-20(18(14-26(21)2)16-9-5-4-6-10-16)25-23(27)29-15-17-11-7-8-12-19(17)24/h4-12,14H,3,13,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJDDDAFIMAFBCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(C(=CN2C)C3=CC=CC=C3)N=C1SCC4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(2-chlorophenyl)methyl]sulfanyl}-5-methyl-7-phenyl-3-propyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Pyrrolo[3,2-d]pyrimidine Core: This step involves the cyclization of appropriate precursors to form the pyrrolo[3,2-d]pyrimidine core. This can be achieved through a condensation reaction between a pyrrole derivative and a pyrimidine derivative under acidic or basic conditions.
Introduction of the 2-chlorobenzylthio Group: The 2-chlorobenzylthio group can be introduced through a nucleophilic substitution reaction. This involves reacting the pyrrolo[3,2-d]pyrimidine core with 2-chlorobenzyl chloride in the presence of a suitable base, such as sodium hydride or potassium carbonate.
Functional Group Modifications: The remaining functional groups, such as the methyl, phenyl, and propyl groups, can be introduced through various organic reactions, including alkylation, acylation, and cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis. This includes selecting cost-effective reagents, optimizing reaction conditions for higher yields, and implementing purification techniques such as recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-{[(2-chlorophenyl)methyl]sulfanyl}-5-methyl-7-phenyl-3-propyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can be carried out to replace specific substituents with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles or electrophiles, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
The compound exhibits a range of biological activities that make it a candidate for further research:
Antitumor Activity
Studies have indicated that derivatives of pyrrolo[3,2-d]pyrimidines can act as inhibitors of vascular endothelial growth factor receptors (VEGFR), which play a critical role in tumor angiogenesis. For example, compounds with similar structures have demonstrated significant inhibition of VEGFR-2 and showed cytotoxic effects against various cancer cell lines .
Anti-inflammatory Properties
Research has shown that certain pyrrolo[3,2-d]pyrimidine derivatives possess anti-inflammatory properties. Molecular docking studies suggest that these compounds may inhibit enzymes involved in inflammatory pathways, such as 5-lipoxygenase . This makes them potential candidates for the development of new anti-inflammatory drugs.
Case Studies
- VEGFR Inhibition : A series of pyrrolo[3,2-d]pyrimidine derivatives were synthesized and tested for their ability to inhibit VEGFR-2. The most potent compounds exhibited IC50 values in the low micromolar range and showed efficacy in reducing tumor growth in vivo .
- Anti-inflammatory Screening : In silico studies using molecular docking simulations revealed that the compound could effectively bind to the active site of 5-lipoxygenase, suggesting its potential as a therapeutic agent in treating inflammatory diseases .
Mechanism of Action
The mechanism of action of 2-{[(2-chlorophenyl)methyl]sulfanyl}-5-methyl-7-phenyl-3-propyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular processes. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with structurally related derivatives, focusing on core heterocyclic systems, substituent variations, and inferred pharmacological implications.
Pyrazolo[4,3-d]pyrimidin-7-one Derivatives
Example Compound :
5-(5-Chlorosulfonyl-2-ethoxyphenyl)-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one (from AOAC SMPR 2014.011) .
- Core Structure : Pyrazolo[4,3-d]pyrimidin-7-one (vs. pyrrolo[3,2-d]pyrimidin-4-one in the target compound).
- Substituents :
- Chlorosulfonyl and ethoxy groups on the phenyl ring (position 5).
- Propyl chain at position 3 (shared with the target compound).
- Functional Implications :
- The pyrazole ring may enhance metabolic stability compared to the pyrrole system.
- Chlorosulfonyl and ethoxy groups could improve solubility but reduce cell permeability.
Thiazolo[4,5-d]pyrimidin-7-one Derivatives
Example Compound :
5-Methyl-3-phenyl-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one (CAS 141622-32-4) .
- Core Structure : Thiazolo[4,5-d]pyrimidin-7-one, replacing pyrrolo with thiazole.
- Substituents :
- Methyl at position 5, phenyl at position 3, and sulfanylidene at position 2.
- Sulfanylidene may increase electrophilicity, affecting reactivity in biological systems.
Pyrazolo[1,5-a]pyrimidin-7-one Derivatives
Example Compound :
3-(4-Chlorophenyl)-2-methyl-5-{[(4-methylphenyl)sulfanyl]methyl}pyrazolo[1,5-a]pyrimidin-7(4H)-one (CAS 898796-57-1) .
- Core Structure : Pyrazolo[1,5-a]pyrimidin-7-one, differing in ring fusion position.
- Substituents :
- 4-Chlorophenyl at position 3, methyl at position 2, and (4-methylphenyl)sulfanylmethyl at position 4.
- Functional Implications :
- The 4-methylphenylsulfanylmethyl group may enhance lipophilicity, favoring CNS penetration.
- Chlorophenyl and methyl groups could modulate selectivity for PDE isoforms.
Research Findings and Gaps
- Synthetic Challenges : The 2-chlorophenylmethylsulfanyl group may complicate synthesis due to steric hindrance and sulfur reactivity.
- Data Limitations: No experimental IC50 values, solubility, or toxicity data are available in the provided sources. Further studies are needed to validate pharmacological profiles.
Biological Activity
The compound 2-{[(2-chlorophenyl)methyl]sulfanyl}-5-methyl-7-phenyl-3-propyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one belongs to a class of pyrrolo[3,2-d]pyrimidine derivatives that have garnered attention for their potential biological activities, particularly in cancer treatment and antimicrobial applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against various biological targets, and relevant research findings.
Chemical Structure
The compound features a complex structure that includes:
- A pyrrolo[3,2-d]pyrimidine core.
- A chlorophenyl group that may enhance its biological interactions.
- A sulfanyl moiety that is often associated with increased reactivity and biological activity.
Biological Activity Overview
The biological activities of pyrrolo[3,2-d]pyrimidine derivatives can be broadly categorized into the following areas:
-
Anticancer Activity
- Recent studies have shown that compounds similar to the target structure exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives with similar substitutions have demonstrated IC50 values ranging from 29 to 59 µM against multiple cancer types, indicating promising anticancer potential .
-
Antimicrobial Activity
- The antibacterial properties of pyrrolo[3,2-d]pyrimidine derivatives have been evaluated against pathogenic bacteria such as Staphylococcus aureus and Escherichia coli. Some synthesized derivatives have shown moderate antibacterial activity, although the specific compound has not been extensively tested in this context .
- Enzyme Inhibition
The mechanisms through which these compounds exert their biological effects include:
- Induction of Apoptosis : Studies indicate that some derivatives can induce apoptosis in cancer cells by upregulating pro-apoptotic proteins like caspase-3 and Bax while downregulating anti-apoptotic proteins such as Bcl-2 .
- Cell Cycle Arrest : The ability to halt the cell cycle at specific checkpoints contributes to the anticancer efficacy of these compounds .
- Enzyme Interaction : Molecular docking studies suggest that these compounds can effectively bind to target enzymes involved in cancer progression and metabolic pathways .
Table 1: Summary of Biological Activities
Case Study: Anticancer Efficacy
A study focused on a series of pyrrolo[3,2-d]pyrimidine derivatives showed that modifications at the C7 position significantly enhanced potency against multiple kinase targets involved in tumor growth. Compound variations were assessed for their ability to induce apoptosis and inhibit cell proliferation in vitro across different cancer cell lines .
Q & A
Q. What are the recommended synthetic routes for 2-{[(2-chlorophenyl)methyl]sulfanyl}-5-methyl-7-phenyl-3-propyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one, and how can reaction yields be optimized?
- Methodological Answer : The compound can be synthesized via multi-step heterocyclic condensation, starting with substituted pyrrolo-pyrimidine precursors. Key steps include:
- Sulfanyl Group Introduction : React a chlorinated intermediate with 2-chlorobenzyl mercaptan under basic conditions (e.g., K₂CO₃ in DMF) .
- Propyl Group Incorporation : Use alkylation with 1-bromopropane in the presence of a phase-transfer catalyst to enhance regioselectivity .
- Yield Optimization : Apply Design of Experiments (DoE) to screen variables like temperature, solvent polarity, and catalyst loading. Central Composite Design (CCD) can reduce experimental runs while identifying optimal conditions (e.g., 80°C, DMF, 10 mol% catalyst) .
Q. How is the structural conformation of this compound validated, and what analytical techniques are critical?
- Methodological Answer : Structural validation requires a combination of:
- Single-Crystal X-ray Diffraction (SC-XRD) : Resolve bond lengths (e.g., C–S bond ≈ 1.78 Å) and dihedral angles to confirm the sulfanyl substituent's orientation .
- NMR Spectroscopy : Use - and -NMR to verify substituent integration (e.g., propyl group protons at δ 0.8–1.5 ppm) and aromatic coupling patterns .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 466.12) .
Q. What solvent systems are suitable for solubility testing, and how do structural modifications influence physicochemical properties?
- Methodological Answer :
- Solubility Profiling : Test in polar (e.g., DMSO, ethanol) and non-polar solvents (e.g., dichloromethane). The sulfanyl and propyl groups enhance lipophilicity, reducing aqueous solubility (<0.1 mg/mL in water) .
- Structural Adjustments : Introduce hydrophilic groups (e.g., hydroxyl or carboxyl) at the phenyl ring to improve solubility. Quantitative Structure-Property Relationship (QSPR) models can predict logP changes .
Advanced Research Questions
Q. How can computational chemistry elucidate reaction mechanisms involving this compound’s pyrrolo-pyrimidine core?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate transition states for sulfanyl group substitution. For example, B3LYP/6-31G(d) simulations show a 20 kcal/mol activation barrier for the SNAr mechanism .
- Molecular Dynamics (MD) : Simulate solvent effects on reaction kinetics (e.g., DMF stabilizes intermediates via hydrogen bonding) .
Q. How should researchers address discrepancies in experimental vs. computational data for this compound’s reactivity?
- Methodological Answer :
- Error Source Analysis : Compare computed reaction pathways (e.g., Gibbs free energy profiles) with experimental kinetic data. Discrepancies may arise from solvent effects or unaccounted steric hindrance .
- Feedback Loops : Integrate experimental results (e.g., HPLC purity data) into computational models to refine force fields or adjust basis sets .
Q. What strategies are effective in scaling up synthesis while maintaining stereochemical integrity?
- Methodological Answer :
- Continuous Flow Reactors : Minimize side reactions (e.g., epimerization) by controlling residence time and temperature gradients .
- In-line Analytics : Use PAT (Process Analytical Technology) tools like FTIR to monitor intermediates in real-time .
Q. How can environmental and safety risks be mitigated during large-scale handling?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
